molecular formula C9H8O5 B2630234 2-(2-hydroxy-5-methoxyphenyl)-2-oxoaceticacid CAS No. 95062-66-1

2-(2-hydroxy-5-methoxyphenyl)-2-oxoaceticacid

Cat. No.: B2630234
CAS No.: 95062-66-1
M. Wt: 196.158
InChI Key: RWXYSZQKDXQASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid, also known as 2’-hydroxy-5’-methoxyacetophenone, is an organic compound with the molecular formula C9H10O3. It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxyacetophenone with methoxy bromide under specific conditions . The reaction typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors. These interactions can lead to the modulation of cellular processes, such as inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-5-methoxyphenyl)-2-oxoacetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYSZQKDXQASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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